

5-Cyanophthalide: A Comprehensive Technical Guide for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Cyanophthalide

Cat. No.: B015270

[Get Quote](#)

An In-depth Review of the Chemical Characteristics, Synthesis, and Application of a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **5-Cyanophthalide**, a crucial intermediate in the synthesis of prominent antidepressant medications. This document outlines its chemical and physical properties, offers a thorough examination of its spectroscopic data, and presents detailed experimental protocols for its synthesis and subsequent conversion to the active pharmaceutical ingredient, citalopram.

Core Chemical Characteristics

5-Cyanophthalide, with the CAS number 82104-74-3, is a white to faint yellow crystalline powder.^{[1][2]} Its molecular structure consists of a phthalide ring system with a cyano group at the 5-position.^[2] This combination of a lactone and a nitrile functional group makes it a versatile building block in organic synthesis.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **5-Cyanophthalide** is presented in Table 1. The compound exhibits limited solubility in common organic solvents and is practically insoluble in water.^{[3][4]}

Table 1: Physicochemical Properties of **5-Cyanophthalide**

Property	Value	References
Molecular Formula	C ₉ H ₅ NO ₂	[5]
Molecular Weight	159.14 g/mol	[5]
Appearance	White to faint yellow crystalline powder	[1][2]
Melting Point	201-205 °C	[6]
Solubility	Slightly soluble in acetone, chloroform, and methanol.	[4]
CAS Number	82104-74-3	[5]

Spectroscopic Data

The structural elucidation of **5-Cyanophthalide** is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **5-Cyanophthalide** provide characteristic signals corresponding to its unique structure. The chemical shifts are summarized in Table 2.

Table 2: NMR Spectroscopic Data for **5-Cyanophthalide** (in DMSO-d₆)

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment	References
¹ H NMR	5.48	s	-CH ₂ -	[7]
8.03	s	Aromatic CH	[7]	
8.22	s	Aromatic CH	[7]	
¹³ C NMR	70.0	-	-CH ₂ -	[7]
116.1	-	-C≡N	[7]	
118.0	-	Aromatic CH	[7]	
126.0	-	Aromatic C	[7]	
127.5	-	Aromatic CH	[7]	
129.0	-	Aromatic C	[7]	
132.8	-	Aromatic CH	[7]	
147.7	-	Aromatic C	[7]	
169.3	-	C=O (Lactone)	[7]	

Infrared (IR) Spectroscopy

The FT-IR spectrum of **5-Cyanophthalide** displays characteristic absorption bands that confirm the presence of its key functional groups. A summary of these bands and their assignments is provided in Table 3.

Table 3: FT-IR Spectroscopic Data for **5-Cyanophthalide**

Wavenumber (cm ⁻¹)	Assignment	References
3494.8	C=O Stretch overtone (lactone ring)	[8]
3111, 3091	C-H Stretch (Aromatic ring)	[8]
2962	C-H Stretch (Aliphatic)	[8]
2231	C≡N Stretch	[8]
1757	C=O Stretch (lactone ring)	[8]
1679, 1620	C=C Stretch (Aromatic ring)	[8]
1552	C=O Asymmetric Stretch (carboxylate ion)	[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **5-Cyanophthalide** from 5-carboxyphthalide and its subsequent use in the synthesis of citalopram.

Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide

This protocol is a multi-step process involving the formation of an amide intermediate followed by dehydration.[9]

Step 1: Formation of 5-Carbamoylphthalide

- Suspend 36 g (0.2 mole) of 5-carboxyphthalide in 100 mL of thionyl chloride.
- Add 1.5 mL of N,N-dimethylformamide (DMF) and reflux the mixture for 1 hour.
- Add 200 mL of toluene and evaporate the solvents under vacuum.
- Dissolve the residue in 200 mL of tetrahydrofuran (THF).
- In a separate flask, prepare a solution of 31 g (0.42 mole) of tert-butylamine in 200 mL of THF and cool to 5 °C.

- Add the THF solution of the acid chloride dropwise to the tert-butylamine solution.
- Allow the mixture to warm to room temperature and stir overnight.
- Pour the reaction mixture into 400 mL of ice water.
- Collect the precipitated crystals by filtration and wash with 100 mL of water to yield 5-(tert-butylcarbamoyl)phthalide.

Step 2: Dehydration to **5-Cyanophthalide**

- Suspend 36 g (0.2 mole) of dry 5-carbamoylphthalide in 600 mL of toluene.
- Add 36 g (0.3 mole) of thionyl chloride and 2 mL of DMF.
- Heat the reaction mixture at 75 °C for 6 hours.
- Remove 100 mL of toluene by distillation.
- Cool the remaining solution to room temperature to allow for crystallization.
- Collect the crystals by filtration and wash with 150 mL of toluene and 100 mL of water.
- The crude product can be recrystallized from toluene to yield pure **5-Cyanophthalide**.^[9]

Purification by Recrystallization

Crude **5-Cyanophthalide** can be further purified by dissolving it in DMF, followed by filtration. After distillation of DMF, toluene is added to the residue. The final purification is achieved by recrystallization from methanol to obtain a product with a purity of 99.5% to 99.9%.^{[1][8]}

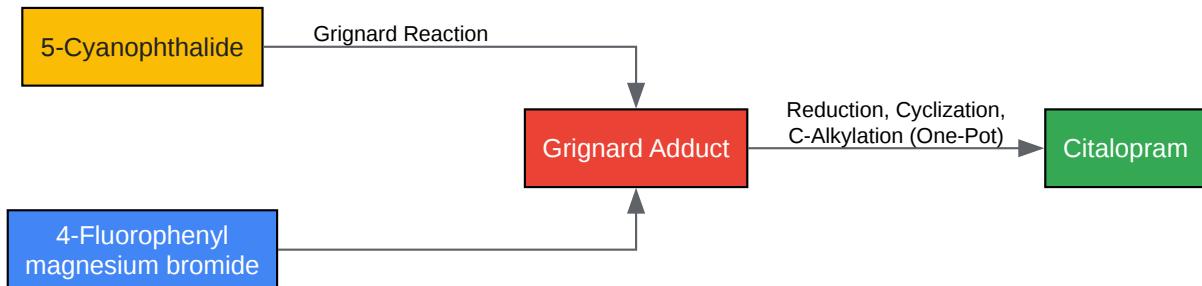
Synthesis of Citalopram from **5-Cyanophthalide**

This one-pot synthesis involves a Grignard reaction followed by cyclization and C-alkylation.

[\[10\]](#)

- Prepare a solution of 4-fluorophenyl magnesium bromide from 153.33 g (0.876 moles) of 4-fluorobromobenzene and 25.33 g (1.055 moles) of magnesium turnings in 300 mL of dry tetrahydrofuran.

- Add this Grignard reagent to a suspension of 100 g (0.628 moles) of **5-cyanophthalide** in 900 mL of dry toluene at -4 to -2 °C.
- After the reaction is complete, quench the reaction mass with 100 mL of a 20% aqueous ammonium chloride solution.
- The subsequent steps of reduction, cyclization, and C-alkylation are performed in a one-pot manner as described in the cited literature to yield citalopram.[10]


Visualized Experimental Workflows

The following diagrams illustrate the key synthetic pathways described in this guide.

[Click to download full resolution via product page](#)

Synthesis of **5-Cyanophthalide** from 5-Carboxyphthalide.

[Click to download full resolution via product page](#)

One-pot synthesis of Citalopram from **5-Cyanophthalide**.

Conclusion

5-Cyanophthalide is a pivotal research intermediate with well-defined chemical characteristics. Its synthesis from readily available starting materials and its crucial role in the manufacturing of essential pharmaceuticals like citalopram underscore its importance in the field of medicinal chemistry and drug development. The detailed protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. myexperiment.org [myexperiment.org]
- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl- α -amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US6441201B1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 8. myexperiment.org [myexperiment.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. web.pdx.edu [web.pdx.edu]
- To cite this document: BenchChem. [5-Cyanophthalide: A Comprehensive Technical Guide for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015270#chemical-characteristics-of-5-cyanophthalide-as-a-research-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com